1-(morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
1-(Morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a morpholine ring, a piperazine linker, and a pyrrolidinyl-substituted pyrimidine moiety. Its molecular formula is C₂₁H₂₉N₇O₂, with a molecular weight of 435.51 g/mol. The compound’s structure combines key pharmacophoric elements:
- Morpholine: Enhances solubility and bioavailability due to its polar oxygen atom .
- Piperazine: Provides conformational flexibility and facilitates interactions with biological targets .
- Pyrrolidinyl pyrimidine: Contributes to binding affinity, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-17(23-11-13-26-14-12-23)15-21-7-9-22(10-8-21)16-3-4-19-18(20-16)24-5-1-2-6-24/h3-4H,1-2,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNAMTQODRBOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are classified based on variations in the pyrimidine ring, piperazine substituents, and linker regions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
Pyrimidine Substitutions: The target compound’s pyrrolidinyl-pyrimidine group distinguishes it from analogs like G868-0730 (methoxyphenyl-pyrimidine) and MK45 (chloro-trifluoromethylpyridine) . Pyrrolidine’s basicity may improve target engagement in enzyme active sites.
Linker Flexibility: The ethanone linker in the target compound offers rigidity compared to the butanone linker in MK38 , which may reduce off-target effects.
Morpholine vs. Thiophene :
- Morpholine improves solubility (logP ≈ 1.2) compared to thiophene-containing analogs (logP ≈ 3.5), as seen in MK38 , enhancing pharmacokinetic profiles.
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., MK45 ) show enhanced blood-brain barrier penetration for CNS applications , whereas the target compound’s pyrrolidine-pyrimidine may favor kinase inhibition (e.g., PI3K/AKT pathways) .
Research Findings and Pharmacological Implications
- Kinase Inhibition : Pyrimidine-piperazine-morpholine hybrids demonstrate inhibitory activity against kinases like mTOR and CDK2, with IC₅₀ values ranging from 10–100 nM .
- Selectivity : The pyrrolidine moiety in the target compound may reduce hERG channel binding (a common cardiotoxicity risk) compared to chlorinated analogs .
- Metabolic Stability : Morpholine-containing compounds exhibit longer half-lives (t₁/₂ > 4 hours in vitro) than thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
